molecular formula C12H14N2O2 B1649458 Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- CAS No. 100199-60-8

Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-

Cat. No.: B1649458
CAS No.: 100199-60-8
M. Wt: 218.25 g/mol
InChI Key: GDNYXDJGFLTMJN-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- (CAS: 100199-60-8) is a synthetic organic compound characterized by a benzene ring substituted with a hydroxymethyl group (-CH2OH) at the para position and an ethoxy chain terminating in a 1H-imidazole ring. This structure combines aromatic, ether, and heterocyclic moieties, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound’s molecular formula is C12H14N2O2, with a molar mass of approximately 218.25 g/mol (extrapolated from analogous compounds in –12). Its synthesis likely involves nucleophilic substitution between 4-(hydroxymethyl)phenol derivatives and imidazole-containing ethoxy precursors under reflux conditions, as seen in related syntheses ().

Properties

IUPAC Name

[4-(2-imidazol-1-ylethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14/h1-6,10,15H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNYXDJGFLTMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143004
Record name Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-
Source EPA DSSTox
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100199-60-8
Record name Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100199608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- typically involves the reaction of 4-hydroxybenzyl alcohol with 2-(1H-imidazol-1-yl)ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzenemethanol attacks the ethyl bromide, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- undergoes various chemical reactions, including:

    Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-(2-(1H-imidazol-1-yl)ethoxy)benzaldehyde or 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid.

    Reduction: Formation of hydrogenated imidazole derivatives.

    Substitution: Formation of various substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological membranes, affecting their permeability and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Key Structural Features Molecular Formula Molar Mass (g/mol) Notable Properties
Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- (100199-60-8) Benzene ring with -CH2OH and ethoxy-linked imidazole C12H14N2O2 ~218.25 Polar due to -OH and imidazole; moderate solubility in polar solvents
4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (205371-43-3) Benzaldehyde group replaces -CH2OH C12H12N2O2 216.24 Higher reactivity (aldehyde); reduced hydrogen bonding capacity
Benzaldehyde, 3-ethoxy-4-(4-methyl-1H-imidazol-1-yl)- (870837-28-8) Methyl-substituted imidazole; ethoxy at meta position C13H14N2O2 242.27 Increased hydrophobicity (methyl group); altered steric effects
(6-Ethoxy-1H-Benzimidazol-2-Yl)Methanol (889961-14-2) Benzimidazole core with ethoxy and -CH2OH C10H12N2O2 192.21 Enhanced π-π stacking (benzimidazole); higher rigidity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (9036-19-5) Bulky alkylphenoxy substituent C18H30O3 294.43 Highly hydrophobic; low aqueous solubility
Key Observations:
  • Substituent Position : Meta-substitution of ethoxy () versus para-substitution (target compound) affects electronic distribution and steric interactions.
  • Heterocyclic Core : Benzimidazole derivatives () exhibit larger conjugated systems, enhancing UV absorption and binding to planar biological targets (e.g., DNA or enzymes).

Biological Activity

Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical formula for Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- is C12H14N2O2C_{12}H_{14}N_{2}O_{2}. The presence of the imidazole ring is significant as imidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : Imidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the imidazole moiety can inhibit the growth of various bacteria and fungi. For instance, studies have shown that related benzimidazole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus faecalis .
  • Anticancer Properties : Compounds similar to Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- have demonstrated antiproliferative effects against cancer cell lines. For example, certain benzimidazole derivatives have shown cytotoxic effects in breast cancer cell lines (MDA-MB-231), indicating potential therapeutic applications in oncology .

The mechanisms through which Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
  • Interaction with Cellular Targets : The structural features of the compound allow it to interact with various cellular targets, potentially leading to alterations in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntimicrobialBenzimidazole DerivativesEffective against Staphylococcus aureus (MIC: 4 μg/mL)
AnticancerVarious Imidazole DerivativesSignificant antiproliferative effects on MDA-MB-231 (IC50: 16.38 μM)
NeuroprotectiveImidazole CompoundsPotential treatment for neurodegenerative diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-
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